molecular formula C10H13N3 B13586679 1-(1H-indazol-1-yl)propan-2-amine

1-(1H-indazol-1-yl)propan-2-amine

Cat. No.: B13586679
M. Wt: 175.23 g/mol
InChI Key: XDCXJPFHTLBKKS-UHFFFAOYSA-N
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Description

1-(1H-Indazol-1-yl)propan-2-amine is an organic compound belonging to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-1-yl)propan-2-amine typically involves the reaction of indazole with appropriate alkylating agents. One common method is the alkylation of indazole with 2-bromo-1-propanamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Indazol-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted indazole compounds.

Scientific Research Applications

1-(1H-Indazol-1-yl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-1-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    1-(1H-Indazol-4-yl)propan-2-amine: A similar compound with a different substitution pattern on the indazole ring.

    1-(1H-Indazol-3-yl)propan-2-amine: Another derivative with substitution at the 3-position of the indazole ring.

Uniqueness: 1-(1H-Indazol-1-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the substituent on the indazole ring can significantly affect the compound’s properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-indazol-1-ylpropan-2-amine

InChI

InChI=1S/C10H13N3/c1-8(11)7-13-10-5-3-2-4-9(10)6-12-13/h2-6,8H,7,11H2,1H3

InChI Key

XDCXJPFHTLBKKS-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2C=N1)N

Origin of Product

United States

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